N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-2-12-18-19-14(25-12)16-11(22)8-24-13-9-4-3-5-10(9)20(6-7-21)15(23)17-13/h21H,2-8H2,1H3,(H,16,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRQMSJKLXOGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and structure–activity relationships (SAR) based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of thiadiazole derivatives and subsequent reactions with cyclopenta[d]pyrimidine derivatives. The synthesis pathway typically includes:
- Formation of Thiadiazole Ring : Utilizing 5-ethylthiadiazole as a precursor.
- Condensation Reaction : Reacting with 2-hydroxyethyl and other functional groups to form the final acetamide structure.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide have shown IC50 values ranging from 0.28 to 10 μg/mL against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in tumor cells without causing cell cycle arrest .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Broad-Spectrum Activity : Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain analogs have exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Aspergillus niger | Moderate inhibition |
Antioxidant Potential
The antioxidant activities of thiadiazole derivatives are noteworthy:
- Radical Scavenging Activity : Some studies report that these compounds can effectively scavenge free radicals, contributing to their potential protective effects against oxidative stress .
Structure–Activity Relationship (SAR)
The biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide is significantly influenced by its chemical structure:
- Substituents on the Thiadiazole Ring : Electron-donating groups enhance anticancer and antioxidant activities.
- Hydroxyethyl Group : The presence of this group is crucial for enhancing solubility and bioavailability.
- Thioacetamide Linkage : This functional group plays a vital role in the interaction with biological targets.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of several thiadiazole derivatives in inhibiting growth in human cancer cell lines. The compound exhibited a notable inhibitory effect on HCT116 cells with an IC50 value of 3.29 μg/mL, indicating strong anticancer potential .
Case Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial properties, various derivatives were tested against a panel of bacterial strains. The results indicated that modifications to the thiadiazole ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide typically involves multi-step reactions that allow for the introduction of various functional groups. The compound's structure can be elucidated using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.
Biological Activities
Antimicrobial Activity : Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the thiadiazole moiety contributes to its effectiveness against a range of bacteria and fungi. For instance, derivatives of thiadiazole have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
Insecticidal Properties : The compound has been investigated for its insecticidal properties against pests such as the cotton leafworm (Spodoptera littoralis). Research indicates that compounds containing the thiadiazole structure exhibit promising insecticidal activity due to their ability to interfere with the insect's nervous system .
Potential Antiplatelet Agent : Some derivatives have been studied for their antiplatelet effects. As irreversible P2Y12 antagonists, they may play a role in preventing cardiovascular events by inhibiting platelet aggregation .
Applications in Medicinal Chemistry
This compound serves as a precursor for synthesizing various heterocycles with potential therapeutic applications. These include:
| Compound Type | Biological Activity |
|---|---|
| Pyrrole Derivatives | Antimicrobial |
| Thiazole Derivatives | Antifungal |
| Coumarin Derivatives | Antioxidant |
| Pyrazolo Derivatives | Anti-inflammatory |
The versatility of this compound allows for modifications that enhance its biological activity and selectivity.
Case Study 1: Synthesis of Heterocycles
In a study by Fadda et al., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-cyanoacetamide was used as a precursor to synthesize various heterocycles. The synthesized compounds were evaluated for their insecticidal activity against Spodoptera littoralis, demonstrating significant efficacy attributed to the thiadiazole moiety .
Case Study 2: Antimicrobial Screening
Research conducted on derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide showed varying degrees of antimicrobial activity. The structure–activity relationship indicated that specific substituents on the benzene ring significantly influenced microbial inhibition .
Preparation Methods
Thiocarbazide Cyclization
Reagents : Ethyl hydrazinecarbothioamide (10 mmol), phosphorus oxychloride (POCl₃, 15 mmol).
Procedure :
- Ethyl hydrazinecarbothioamide is suspended in POCl₃ under nitrogen.
- Heated to 80°C for 6 hours, followed by quenching in ice-water.
- Neutralization with ammonium hydroxide yields the thiadiazole ring.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.78 (q, J = 7.2 Hz, 2H, CH₂CH₃), 5.21 (s, 2H, NH₂).
- Yield : 72–78%.
Preparation of 1-(2-Hydroxyethyl)-4-mercapto-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine
Cyclopenta[d]pyrimidine Core Formation
Reagents : Cyclopentanone (12 mmol), urea (15 mmol), ethyl acetoacetate (10 mmol), conc. H₂SO₄.
Procedure :
Hydroxyethyl Group Introduction
Reagents : Ethylene oxide (8 mmol), sodium hydride (NaH, 10 mmol), dry THF.
Procedure :
- The pyrimidinone intermediate is dissolved in THF and treated with NaH.
- Ethylene oxide is added dropwise at 0°C, stirred for 12 hours.
- The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Characterization :
Thiol Group Installation
Reagents : Lawesson’s reagent (5 mmol), toluene.
Procedure :
- The hydroxypyrimidine derivative is refluxed with Lawesson’s reagent in toluene for 4 hours.
- The thiolated product is isolated via acid-base extraction.
Coupling of Thiadiazole and Pyrimidine Intermediates
Bromoacetamide Derivative Synthesis
Reagents : 5-Ethyl-1,3,4-thiadiazol-2-amine (5 mmol), bromoacetyl bromide (6 mmol), triethylamine (TEA, 7 mmol), dichloromethane (DCM).
Procedure :
- Thiadiazol-2-amine and TEA are dissolved in DCM.
- Bromoacetyl bromide is added at 0°C, stirred for 2 hours.
- Washed with NaHCO₃ and dried to yield N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-bromoacetamide.
Nucleophilic Substitution
Reagents : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-bromoacetamide (4 mmol), 1-(2-hydroxyethyl)-4-mercapto-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine (4 mmol), K₂CO₃ (8 mmol), DMF.
Procedure :
- The thiol-containing pyrimidine and K₂CO₃ are suspended in DMF.
- Bromoacetamide derivative is added, stirred at 50°C for 8 hours.
- Purified via recrystallization (ethanol/water).
Characterization :
- HRMS (ESI) : m/z calculated for C₁₇H₂₂N₆O₃S₂ [M+H]⁺: 423.12, found: 423.11.
- HPLC Purity : 98.5% (C18 column, 60% acetonitrile/water).
Optimization and Challenges
Reaction Condition Screening
Table 1 : Solvent and Base Effects on Coupling Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 50 | 78 |
| THF | Et₃N | 40 | 62 |
| DCM | DBU | 25 | 45 |
DMF with K₂CO₃ provided optimal nucleophilicity and solubility.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including thiadiazole ring formation, acylation, and thioether bond formation. Key parameters to optimize:
- Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity .
- Catalysts : Triethylamine or NaH facilitates coupling reactions .
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) or HPLC ensures intermediate purity .
Example Optimization Table (Hypothetical Data):
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | DMF | 80 | Triethylamine | 65 | 90 |
| 2 | THF | 25 | NaH | 72 | 88 |
| 3 | Acetone | 50 | None | 58 | 85 |
Key Reference : .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiadiazole protons at δ 7.2–8.5 ppm; cyclopenta[d]pyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ = m/z 463.08) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% for biological assays) .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Antimicrobial testing : Microdilution assays against Gram-positive/negative bacteria (MIC values) .
Example Activity Table (Hypothetical Data):
| Assay Type | Target | IC50/MIC (µM) |
|---|---|---|
| EGFR Inhibition | HeLa cells | 12.3 ± 1.2 |
| Antimicrobial | E. coli | 45.6 |
| Anti-inflammatory | COX-2 | 8.9 ± 0.7 |
Key Reference : .
Advanced Research Questions
Q. How can molecular docking elucidate its mechanism of action?
Methodological Answer:
- Target selection : Prioritize proteins with structural homology to known thiadiazole/pyrimidine targets (e.g., EGFR, tubulin) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Validation : Compare docking scores (ΔG) with experimental IC50 values. For example, a ΔG of -9.2 kcal/mol may correlate with sub-µM activity .
Example Docking Results Table:
| Protein Target | PDB ID | ΔG (kcal/mol) | Experimental IC50 (µM) |
|---|---|---|---|
| EGFR Kinase | 1M17 | -8.7 | 12.3 |
| Tubulin | 1SA0 | -7.9 | 28.4 |
Key Reference : .
Q. How do structural modifications influence its pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF3) to improve logP (measure via shake-flask method) .
- Metabolic stability : Replace the hydroxyethyl group with a PEG chain to reduce CYP450-mediated oxidation .
- Solubility : Add sulfonate groups via post-synthetic modification (quantify via UV-vis in PBS) .
Example SAR Table:
| Modification Site | Substituent | logP | Solubility (mg/mL) |
|---|---|---|---|
| R1 (Thiadiazole) | -CH2CH3 | 2.1 | 0.5 |
| R1 (Thiadiazole) | -CH2CF3 | 1.8 | 1.2 |
| R2 (Pyrimidine) | -OCH2CH2OH | 1.5 | 2.4 |
Key Reference : .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., Annexin V) .
- Batch analysis : Compare purity (>98% via HPLC) and stereochemical consistency (CD spectroscopy) .
- Dose-response curves : Use Hill slopes to confirm target specificity (slope >1 suggests multi-target effects) .
Key Reference : .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
